molecular formula C12H12INO B2548055 N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide CAS No. 2408971-49-1

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide

Cat. No.: B2548055
CAS No.: 2408971-49-1
M. Wt: 319.093
InChI Key: PNOYGXAXEAIMJW-GKZPYVRYSA-N
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Description

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is a compound of interest in various scientific fields due to its unique isotopic labeling and potential applications. The compound features a cyclohexatrienylmethyl group labeled with carbon-13 isotopes, an iodine atom, and a prop-2-ynylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide typically involves multiple steps, starting with the preparation of the isotopically labeled cyclohexatrienylmethyl precursor. This precursor is then subjected to iodination and subsequent coupling with prop-2-ynylacetamide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide has several scientific research applications:

    Chemistry: Used as a labeled compound in reaction mechanism studies and isotopic labeling experiments.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed tracking of the compound’s behavior in biological systems, providing insights into its metabolic fate and interactions. The iodine atom and prop-2-ynylacetamide moiety contribute to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodoacetamide
  • N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-bromo-N-prop-2-ynylacetamide
  • N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-chloro-N-prop-2-ynylacetamide

Uniqueness

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is unique due to its specific isotopic labeling, which allows for precise tracking in scientific studies

Properties

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2/i3+1,4+1,5+1,6+1,7+1,11+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOYGXAXEAIMJW-GKZPYVRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=C1)C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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